molecular formula C9H8N4O2S B2462306 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034620-92-1

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2462306
CAS No.: 2034620-92-1
M. Wt: 236.25
InChI Key: QYDFQZBYOANILA-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a chemical compound with a unique structure that combines a pyrimidine ring with a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 4-methylthiazole-2-amine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .

Scientific Research Applications

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine are well-known for their therapeutic applications.

Uniqueness

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-5-3-16-9(12-5)13-8(15)6-2-7(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFQZBYOANILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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